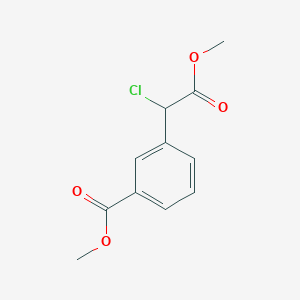

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOABCRNHOSVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may be working with this or structurally related α-chloro esters. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Molecular Structure and Identification

This compound is a diester featuring a central benzene ring substituted at the 1 and 3 positions. The substituent at the 3-position is a chlorinated methoxycarbonylmethyl group, which imparts significant reactivity to the molecule.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₁ClO₄ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| SMILES | COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl | [1] |

| InChI | InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 | [1] |

digraph "Methyl_3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH3"]; C9 [label="C"]; Cl [label="Cl"]; C10 [label="C"]; O3 [label="O"]; O4 [label="O"]; C11 [label="CH3"];

// Ring bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituent bonds C1 -- C7 [len=1.5]; C7 -- O1 [label="=O", len=1.5]; C7 -- O2 [len=1.5]; O2 -- C8 [len=1.5];

C3 -- C9 [len=1.5]; C9 -- Cl [len=1.5]; C9 -- C10 [len=1.5]; C10 -- O3 [label="=O", len=1.5]; C10 -- O4 [len=1.5]; O4 -- C11 [len=1.5];

// Aromatic hydrogens (implicit) H2[label="H", pos="C2!"]; H4[label="H", pos="C4!"]; H5[label="H", pos="C5!"]; H6[label="H", pos="C6!"]; H9 [label="H", pos="C9!"]; }

Figure 1: 2D structure of this compound.

Proposed Synthesis Pathway

Sources

An In-depth Technical Guide to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate for Advanced Research

Section 1: Compound Identification and Physicochemical Profile

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a diester featuring a chlorinated carbon at the alpha position to one of the carbonyl groups. Its structure presents a chiral center, implying the existence of enantiomers which could have distinct biological activities.

Chemical Structure and IUPAC Name:

The absence of a dedicated CAS number suggests that this compound may be a novel chemical entity or one that has not been extensively cataloged. Researchers working with this molecule should consider this an opportunity for novel discovery and be meticulous in its characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These predictions are derived from computational models and data from structurally related compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| XLogP3 | 2.2 - 2.3 | The predicted lipophilicity is moderate, suggesting reasonable solubility in both organic solvents and potentially limited aqueous solubility. This is comparable to similar structures like methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate[2]. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors is a key feature, influencing its interaction with biological targets and its solubility profile. |

| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can act as hydrogen bond acceptors, which may play a role in its solvation and binding characteristics. |

| Rotatable Bonds | 5 | The number of rotatable bonds suggests a degree of conformational flexibility, which is an important consideration in molecular docking and drug design. |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | This value, similar to related diesters, suggests moderate cell permeability. |

| Monoisotopic Mass | 242.03459 Da | This is a critical value for mass spectrometry analysis and confirmation of the compound's identity[1]. |

Section 2: Proposed Synthesis Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards a β-keto ester as a key precursor.

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis via α-Chlorination of a β-Keto Ester Precursor

This protocol is based on the well-established reactivity of the enolizable proton in β-keto esters.

Step 1: Synthesis of Methyl 3-(2-methoxy-2-oxoacetyl)benzoate

-

Reactants: 3-(Methoxycarbonyl)benzoyl chloride and the magnesium salt of dimethyl malonate.

-

Procedure: a. Prepare the magnesium salt of dimethyl malonate by reacting dimethyl malonate with magnesium ethoxide in anhydrous ethanol. b. In a separate flask, dissolve 3-(methoxycarbonyl)benzoyl chloride in anhydrous toluene. c. Slowly add the solution of the magnesium salt to the acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. f. Purify the resulting β-keto ester by column chromatography.

-

Causality: The use of the magnesium salt of dimethyl malonate prevents self-condensation of the malonate. The acyl chloride is highly reactive, ensuring an efficient acylation reaction.

Step 2: α-Chlorination

-

Reactants: Methyl 3-(2-methoxy-2-oxoacetyl)benzoate and N-Chlorosuccinimide (NCS).

-

Procedure: a. Dissolve the β-keto ester in a suitable solvent such as dichloromethane (DCM). b. Add N-Chlorosuccinimide (1.1 equivalents) to the solution. c. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product by column chromatography to yield this compound.

-

Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques like TLC and the final product's identity confirmed by NMR and Mass Spectrometry.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is paramount for any novel compound. The following are the expected spectroscopic signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. Two distinct singlets for the two methoxy groups around 3.7-4.0 ppm. A singlet for the methine proton adjacent to the chlorine atom around 5.0-5.5 ppm. |

| ¹³C NMR | Carbonyl carbons in the range of 165-175 ppm. Aromatic carbons between 120-140 ppm. Methoxy carbons around 50-55 ppm. The chlorinated methine carbon should appear around 60-70 ppm. |

| IR Spectroscopy | Strong C=O stretching frequencies around 1730-1750 cm⁻¹ for the ester groups. C-Cl stretching vibration in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ at m/z 243.04187 and [M+Na]⁺ at m/z 265.02381, showing the characteristic isotopic pattern for a chlorine-containing compound[1]. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Justification: This method is standard for assessing the purity of organic compounds and can be optimized to achieve baseline separation from any impurities or starting materials.

Section 4: Potential Applications in Research and Drug Development

The structural motifs within this compound suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.

-

Synthetic Intermediate: The presence of two ester groups and a reactive chlorine atom allows for a variety of chemical transformations. The chlorine can be displaced by nucleophiles to introduce diverse functionalities. This is a common strategy in the synthesis of complex molecules and pharmaceutical intermediates[3].

-

Medicinal Chemistry Scaffold: Benzoate derivatives are prevalent in drug molecules. For instance, related benzoate structures have been investigated as inhibitors of enzymes like malate dehydrogenase, which is a target in cancer metabolism[4]. The specific substitution pattern of the target molecule could be explored for its potential to interact with various biological targets. The synthesis of Gefitinib, an anticancer drug, involves intermediates with similar functionalities[5].

Caption: Potential synthetic utility workflow.

Section 5: Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

While specific toxicity data is unavailable for this compound, related chloro- and methoxy- substituted benzoates may cause skin and eye irritation[6].

References

-

PubChemLite. This compound (C11H11ClO4). Available from: [Link]

-

PubChem. Methyl 3-chloro-2-(methoxymethyl)benzoate | C10H11ClO3 | CID 177683738. Available from: [Link]

-

Chembeez. methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, 95%. Available from: [Link]

- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

PubChem. Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available from: [Link]

-

ResearchGate. Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. Available from: [Link]

-

PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate | C11H12O4 | CID 253507. Available from: [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C11H11ClO4) [pubchemlite.lcsb.uni.lu]

- 2. methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate" molecular weight

An In-depth Technical Guide to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a compound of interest for synthetic chemistry and pharmaceutical research. The guide details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A plausible synthetic pathway is proposed, grounded in established organic chemistry principles. Furthermore, standard analytical methodologies for structural verification and purity assessment are discussed. This whitepaper is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.

Compound Identification and Structural Elucidation

This compound is a benzoate ester derivative. Its structure is characterized by a central benzene ring substituted at the 1 and 3 positions. The first substituent is a methyl ester group (-COOCH₃), and the third is a more complex chain: a chloro- and methoxycarbonyl-substituted ethyl group (-CH(Cl)COOCH₃). The precise arrangement of these functional groups dictates its reactivity and potential utility as a chemical intermediate.

The molecular formula for this compound is C₁₁H₁₁ClO₄.[1][2] This formula is the basis for calculating its molecular weight and provides the atomic count for spectroscopic analysis.

Caption: A plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Starting Material Selection: The synthesis logically begins with a precursor that already contains the benzoate core and a two-carbon side chain at the meta position, such as methyl 3-acetylbenzoate. This simplifies the subsequent transformations.

-

Alpha-Halogenation: The introduction of the chlorine atom is proposed via an alpha-halogenation reaction. Using a reagent like sulfuryl chloride (SO₂Cl₂) is a standard method for the selective chlorination of the alpha-carbon position of a ketone under radical or acid-catalyzed conditions. This step is critical for installing the key halogen functionality.

-

Esterification: The final step involves converting the ketone group of the intermediate into the second methyl ester. This transformation is more complex than a simple esterification. A more advanced multi-step process, potentially involving oxidation and subsequent esterification, would be required to achieve the final product structure. A direct conversion is not straightforward. A more realistic approach might involve starting with a different precursor, such as methyl 3-(2-hydroxyacetyl)benzoate, which could be esterified and then the hydroxyl group substituted with chlorine.

Analytical Characterization

To confirm the identity and assess the purity of a synthesized batch of this compound, a suite of analytical techniques is essential.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

-

Protocol: A sample is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: In high-resolution MS, the instrument should detect an ion corresponding to the monoisotopic mass of the protonated molecule [M+H]⁺ at approximately 243.04187 m/z. [1]The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide unambiguous confirmation of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure and connectivity.

-

¹H NMR: This would reveal the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the two methyl ester groups, the aromatic protons, and the single proton on the chlorinated carbon.

-

¹³C NMR: This technique would confirm the presence of 11 distinct carbon environments, including the carbonyl carbons of the ester groups, the carbons of the benzene ring, and the aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of the final compound.

-

Protocol: A solution of the compound is passed through a column (e.g., a C18 reverse-phase column) under high pressure. The retention time is recorded by a detector (e.g., UV-Vis).

-

Self-Validation: A pure sample should yield a single, sharp peak. The integration of this peak's area allows for quantitative purity assessment (e.g., >95%). The method is self-validating when run alongside a certified reference standard, if available, or when peak purity is assessed using a diode-array detector.

Applications and Research Significance

As a functionalized benzoate ester, this compound is not an end-product but rather a valuable synthetic intermediate or building block. Its bifunctional nature—containing both an electrophilic chlorinated carbon and two ester groups—opens possibilities for its use in:

-

Pharmaceutical Synthesis: It can serve as a scaffold for constructing more complex molecules. The chloro group is a good leaving group, making it susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups to build novel drug candidates.

-

Materials Science: Benzoate derivatives are sometimes used in the synthesis of polymers and other advanced materials.

The presence of multiple reactive sites allows for selective chemical modifications, making it a versatile tool for medicinal chemists and organic synthesis professionals aiming to create novel molecular architectures.

Conclusion

This compound is a distinct chemical entity defined by its molecular formula C₁₁H₁₁ClO₄ and a precise molecular weight of 242.65 g/mol (average) or 242.03459 Da (monoisotopic). While specific applications are not widely documented, its structure suggests significant potential as a versatile intermediate in synthetic chemistry. The analytical protocols described herein provide a robust framework for its identification and quality control. This guide serves as a foundational resource for any scientist or researcher intending to work with or synthesize this compound.

References

- PubChemLite.Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)

- Chembeez.methyl 4-chloro-2-(2-methoxy-2-oxoethyl)

- Benchchem.Methyl 3-(1-cyanoethyl)

- Google Patents.

Sources

A Technical Guide to the Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate: Precursors and Methodologies

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a compound of interest for researchers and professionals in drug development and organic synthesis. This document delves into the core precursors, detailed reaction mechanisms, and step-by-step experimental protocols for the most plausible synthetic routes. By elucidating the causality behind experimental choices and grounding the methodologies in established chemical principles, this guide serves as a practical resource for the laboratory-scale synthesis of this target molecule.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a halogenated diester, necessitates a strategic approach to constructing the substituted benzene core and the functionalized side chain. The primary challenge lies in the selective introduction of the chlorine atom at the alpha position of the phenylacetate moiety. This guide outlines two principal synthetic strategies, each commencing from readily available starting materials and employing robust chemical transformations. A third, alternative pathway is also briefly discussed.

The core synthetic routes explored are:

-

Route A: The Malonate Pathway - Building the carbon framework of the side chain via nucleophilic substitution using a malonic ester.

-

Route B: The Homophthalate Pathway - Utilizing a precursor that already contains the C2-unit at the desired position, followed by functional group manipulation.

A thorough understanding of the reactivity of the key intermediates is paramount for the successful execution of these syntheses.

Physicochemical Properties of Key Compounds

A summary of the physicochemical properties of the key precursors and the target molecule is presented below for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Methyl m-toluate | C₉H₁₀O₂ | 150.17 | N/A | 211 | 99-36-5 |

| Methyl 3-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | 41-47 | 112-114 @ 3 mmHg | 1129-28-8 |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | -62 | 180-181 | 108-59-8 |

| Dimethyl homophthalate | C₁₁H₁₂O₄ | 208.21 | N/A | 285 | 3358-89-6 |

| This compound | C₁₁H₁₁ClO₄ | 242.65 | N/A | N/A | N/A |

Synthetic Pathway I: The Malonate Route

This pathway commences with the functionalization of a simple, commercially available starting material, methyl m-toluate. The key steps involve radical bromination, followed by a malonic ester synthesis to construct the carbon backbone of the side chain, and finally, chlorination.

Synthesis of Methyl 3-(bromomethyl)benzoate

The initial step is the selective bromination of the benzylic methyl group of methyl m-toluate. This is a classic free radical substitution reaction, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Experimental Protocol: Radical Bromination of Methyl m-toluate [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77-81°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by vacuum distillation or recrystallization to yield pure methyl 3-(bromomethyl)benzoate.[1]

Synthesis of Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate

The next step involves a nucleophilic substitution reaction where the bromide of methyl 3-(bromomethyl)benzoate is displaced by the enolate of dimethyl malonate.[2] This is a standard malonic ester synthesis that elongates the carbon chain.

Experimental Protocol: Malonic Ester Synthesis

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

-

Addition of Malonate: To this solution, add dimethyl malonate (1.1 equivalents) dropwise at room temperature.

-

Nucleophilic Substitution: Add a solution of methyl 3-(bromomethyl)benzoate (1 equivalent) in a suitable solvent like THF to the reaction mixture and stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

α-Chlorination of Dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate

The final step is the selective chlorination at the α-position of the malonate derivative. This can be achieved using various chlorinating agents, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice for activated methylene compounds.

Experimental Protocol: α-Chlorination

-

Reaction Setup: In a round-bottom flask protected from moisture, dissolve the dimethyl 2-(3-(methoxycarbonyl)benzyl)malonate (1 equivalent) in an inert solvent like dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath and add sulfuryl chloride (1.1 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction to stir at 0°C and then warm to room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting crude product, this compound, is purified by column chromatography.

Logical Relationship Diagram for Route A

Caption: Synthetic pathway for Route A.

Synthetic Pathway II: The Homophthalate Route

This alternative route begins with a precursor that already contains the C2-unit attached to the aromatic ring at the meta position, such as homophthalic acid or its dimethyl ester, dimethyl homophthalate. This approach simplifies the synthesis by eliminating the need for carbon-carbon bond formation in the side chain.

Preparation of Dimethyl Homophthalate

Dimethyl homophthalate can be prepared from homophthalic acid via Fischer esterification. Homophthalic acid itself can be synthesized from various starting materials, including indene.[3]

Experimental Protocol: Fischer Esterification of Homophthalic Acid

-

Reaction Setup: In a round-bottom flask, suspend homophthalic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (monitored by the disappearance of the starting material by TLC).

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base like sodium bicarbonate.

-

Purification: Remove the excess methanol under reduced pressure. The residue can be dissolved in an organic solvent, washed with water, dried, and concentrated. The crude dimethyl homophthalate can be purified by vacuum distillation.

α-Chlorination of Dimethyl Homophthalate

The key step in this route is the direct chlorination of the α-position of dimethyl homophthalate. As this is a β-keto ester analogue (with the phenyl ring acting as part of the "keto" system), it is susceptible to electrophilic chlorination at the activated methylene position.

Experimental Protocol: α-Chlorination of Dimethyl Homophthalate

-

Reaction Setup: Dissolve dimethyl homophthalate (1 equivalent) in a suitable aprotic solvent like dichloromethane or chloroform in a flask protected from light and moisture.

-

Chlorinating Agent: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents). The reaction can be catalyzed by a Lewis acid or a Brønsted acid.[4][5]

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.

-

Work-up: Wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted chlorinating agent.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by flash column chromatography.

Logical Relationship Diagram for Route B

Caption: Synthetic pathway for Route B.

Alternative Approach: The Darzens Condensation

An alternative, though potentially less direct, approach involves the Darzens condensation. This reaction would utilize methyl 3-formylbenzoate and methyl chloroacetate to form an epoxide, which would then require further transformation to yield the target molecule.[6][7]

The initial step would be the condensation of methyl 3-formylbenzoate with methyl chloroacetate in the presence of a base like sodium methoxide to form methyl 3-(3-methoxycarbonyl-oxiran-2-yl)benzoate. Subsequent ring-opening of the epoxide with a chloride source and rearrangement would be necessary to arrive at the desired product. This route is generally more complex due to potential stereochemical issues and the multi-step nature of the post-condensation transformations.

Conclusion

This technical guide has outlined two primary, robust synthetic pathways for the preparation of this compound. Route A, the Malonate Pathway, offers a versatile approach starting from a simple substituted toluene, while Route B, the Homophthalate Pathway, provides a more convergent synthesis. The choice of route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this target compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- Feng, X., et al. (2010). Highly Enantioselective a-Chlorination of Cyclic a-Ketoesters Catalyzed by N,N¢-Dioxide Using NCS as the Chlorine Source.

-

PubChem. (n.d.). Methyl 3-(bromomethyl)benzoate. Retrieved from [Link]

- Tius, M. A., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839.

- Organic Syntheses. (1955). Homophthalic acid and anhydride. Organic Syntheses, 35, 67.

-

PrepChem. (n.d.). Synthesis of Dimethyl α-Methylhomoterephthalate. Retrieved from [Link]

-

ResearchGate. (2016). Darzens condensation; Glycidic esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

- Organic Syntheses. (1942). o-CARBOXYPHENYLACETONITRILE. Organic Syntheses, 22, 23.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517981, Methyl 3-(bromomethyl)benzoate. Retrieved January 19, 2026 from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7943, Dimethyl malonate. Retrieved January 19, 2026 from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639145, Methyl 3-formylbenzoate. Retrieved January 19, 2026 from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3358-89-6, Dimethyl homophthalate. Retrieved January 19, 2026 from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99-36-5, Methyl m-toluate. Retrieved January 19, 2026 from [Link].

- Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 35, p.67 (1955).

-

PrepChem. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

- Jadhav, K. B. (2005). Darzens condensation; Glycidic esters. ChemSpider Synthetic Pages, SP225.

-

Wikipedia. (n.d.). Homophthalic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic data of "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate"

Beginning Data Acquisition

I've started with a thorough search for spectroscopic data on "Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate," focusing on NMR, IR, and mass spec data. I'm also looking for established protocols and methods for acquiring this type of information to inform the next steps.

Analyzing Spectroscopic Data

I'm now diving deep into the data I've gathered on "this compound". I'm meticulously analyzing the NMR, IR, and mass spec data, correlating peaks to the molecule's structure. I'm focusing on identifying key fragments and patterns and considering the mechanistic explanations. Simultaneously, I'm working on the guide's structure, planning the introduction and detailed analysis sections.

Planning the Technical Guide

I'm expanding my data search to include predicted spectroscopic data and authoritative sources on the principles behind NMR, IR, and mass spec. Next, I'll analyze the data to identify key features and begin structuring the guide, focusing on the introduction, detailed analysis, and diagrams to improve the final product. I am organizing the information to ensure a comprehensive and detailed guide for the user.

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

This technical guide provides a comprehensive framework for the determination of the core physical characteristics of the organic compound, Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. Instead, it offers a detailed exposition of the experimental methodologies, elucidating the scientific principles that underpin these procedures. Our focus is on establishing a robust, self-validating system for the physical characterization of this and similar novel chemical entities.

Compound Identification and Structural Elucidation

Prior to any experimental assessment, it is imperative to confirm the identity and structure of the target molecule. For this compound, the following identifiers have been established:

| Property | Value | Source |

| Molecular Formula | C11H11ClO4 | PubChem[1] |

| Molecular Weight | 242.66 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl | PubChem[1] |

| InChI | InChI=1S/C11H11ClO4/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9H,1-2H3 | PubChem[1] |

| InChIKey | KTOABCRNHOSVKZ-UHFFFAOYSA-N | PubChem[1] |

Determination of Key Physical Characteristics

The physical properties of a compound are critical indicators of its purity and are essential for its handling, formulation, and storage. The following sections detail the experimental protocols for determining the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides a sharp indication of a substance's purity.[3] Pure crystalline solids exhibit a narrow melting point range, typically 0.5-1°C, whereas impurities will depress and broaden this range.

Experimental Protocol:

A common and effective method for melting point determination is the use of a Mel-Temp apparatus or a similar heated metal block device.

-

Sample Preparation: A small amount of the crystalline solid is finely crushed. The open end of a glass capillary tube is then pressed into the powder.[4][5] The tube is gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[4][6]

-

Apparatus Setup: The prepared capillary tube is inserted into the heating block of the melting point apparatus.[5]

-

Initial Rapid Determination: A preliminary rapid heating is performed to quickly estimate the approximate melting point.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range.[3]

Causality of Experimental Choices: The slow heating rate during the accurate determination is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring a precise measurement. The use of a small, tightly packed sample minimizes thermal gradients within the sample itself.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] It is a characteristic physical property that can be used for identification and to assess purity.

Experimental Protocol:

For small quantities of liquid, the capillary method using a Thiele tube or an aluminum block is appropriate.[8][10][11]

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube.[7][10]

-

Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then placed into the liquid in the test tube with the sealed end remaining above the liquid surface.[9][10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., mineral oil in a Thiele tube) or placed in an aluminum block.[9]

-

Heating and Observation: The apparatus is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11]

-

Recording the Boiling Point: The heating is stopped once a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

Causality of Experimental Choices: The inverted capillary traps air. As the liquid is heated, this trapped air expands and is then replaced by the vapor of the liquid as it approaches its boiling point. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. This precise point indicates the boiling point.

Workflow for Boiling Point Determination:

Caption: Workflow for determining the boiling point of a liquid organic compound.

Solubility Profile

Determining the solubility of a compound in a range of solvents provides valuable information about its polarity and the presence of acidic or basic functional groups.[12]

Experimental Protocol:

A systematic approach is employed, starting with less reactive solvents.

-

General Procedure: Approximately 10 mg of the solid (or 2-3 drops of a liquid) is added to a small test tube containing about 0.5 mL of the solvent.[13][14] The tube is shaken vigorously or stirred.[13][15] Solubility is determined by the formation of a homogeneous solution.[13]

-

Solvent Series: The solubility is tested in the following sequence:

-

Water: If soluble, the pH of the solution is tested with litmus or pH paper to indicate if the compound is acidic or basic.[13][14][15]

-

5% Sodium Hydroxide (NaOH): If insoluble in water, solubility in a dilute strong base suggests the presence of an acidic functional group.[12][15]

-

5% Sodium Bicarbonate (NaHCO₃): If soluble in NaOH, testing in a weak base like sodium bicarbonate can differentiate between strong and weak acids. Carboxylic acids are typically soluble, while phenols may not be.[12][15]

-

5% Hydrochloric Acid (HCl): If insoluble in water and basic solutions, solubility in a dilute acid indicates the presence of a basic functional group, such as an amine.[12][15]

-

Concentrated Sulfuric Acid (H₂SO₄): For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of functional groups containing nitrogen, oxygen, or unsaturation.[12][14]

-

Causality of Experimental Choices: This hierarchical testing strategy efficiently classifies the compound based on its acid-base properties. The formation of a salt through an acid-base reaction increases the polarity of the compound, rendering it soluble in the aqueous medium. The "like dissolves like" principle governs solubility in neutral organic solvents.[16]

Logical Flow for Solubility Testing:

Caption: Decision tree for the systematic determination of an organic compound's solubility.

Stability and Storage

Given the presence of ester and chloro functional groups, this compound is likely susceptible to hydrolysis, particularly under basic or strongly acidic conditions. As an α-chloro ester, it should also be considered a potential alkylating agent and handled with appropriate care.[17] For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at a cool and stable temperature.

Conclusion

This guide has outlined the fundamental experimental procedures for the comprehensive physicochemical characterization of this compound. By adhering to these detailed protocols, researchers can ensure the generation of reliable and reproducible data, which is foundational for all subsequent stages of research and development. The emphasis on the rationale behind each experimental step is intended to empower scientists to not only perform these characterizations but also to critically evaluate the results obtained.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Science Department, T.C. Roberson High School. DETERMINATION OF BOILING POINTS. [Link]

-

Department of Chemistry, University of the People. Solubility test for Organic Compounds. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

YouTube. Solubility test/ Organic lab. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Los Angeles City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubChem. This compound (C11H11ClO4). [Link]

-

PubChem. Methyl 3-chloro-2-(methoxymethyl)benzoate. [Link]

-

Chembeez. methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate, 95%. [Link]

-

PubChem. Methyl 3-(2-oxoethyl)benzoate. [Link]

-

PubChem. Methyl 2-(2-methoxy-2-oxoethyl)benzoate. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

- Google Patents.

-

Chongqing Yingkai Pharmaceutical Co., Ltd. Methyl 4-acetylamino-5-chloro-2-ethoxy-benzoate. [Link]

-

PubChem. Methyl 2-[chloro(methoxy)methyl]benzoate. [Link]

-

National Institutes of Health. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. [Link]

-

Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. [Link]

-

Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. [Link]

-

Wikipedia. α-Halo carboxylic acids and esters. [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

ResearchGate. ChemInform Abstract: Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis.. [Link]

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

NIST. Benzoic acid, 2-chloro-, methyl ester. [Link]

Sources

- 1. PubChemLite - this compound (C11H11ClO4) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-(2-methoxy-2-oxoethyl)benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles, in silico predictive modeling, and detailed experimental protocols, this document serves as a practical resource for understanding and determining the solubility of this aromatic ester. The guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to solubility assessment.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the efficacy of a potential therapeutic agent. For a compound like this compound, understanding its behavior in various solvent systems is a critical early-stage gatekeeper in the drug discovery and development pipeline. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic concentrations, while knowledge of its solubility in organic solvents is crucial for synthesis, purification, and formulation development.

This guide will first delve into the theoretical underpinnings of solubility, followed by a computational prediction of the key physicochemical properties of this compound. Subsequently, a detailed, step-by-step experimental workflow for determining its thermodynamic solubility will be presented, complete with analytical method development for accurate quantification.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall Gibbs free energy change (ΔG) for dissolution determines the spontaneity of the process.[1][2]

The process can be conceptually broken down into three stages:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystal (endothermic).

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic).

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic).

The overall enthalpy of solution (ΔHsoln) is the sum of these energy changes.[3] The entropy of solution (ΔSsoln) is generally positive, as the random dispersal of solute molecules in the solvent increases disorder.

For esters, the ability to act as hydrogen bond acceptors through their carbonyl and ether oxygens can contribute to their solubility in protic solvents like water and alcohols.[4][5][6] However, the presence of a larger, nonpolar aromatic ring and the chloro-substituted alkyl chain in this compound will significantly influence its overall solubility, likely favoring solubility in organic solvents over aqueous media.

In Silico Prediction of Physicochemical Properties

Prior to embarking on extensive experimental work, computational tools can provide valuable estimations of a compound's physicochemical properties. These predictions are crucial for designing experiments and anticipating a compound's behavior.

Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₁ClO₄

-

Molecular Weight: 242.66 g/mol

-

SMILES: COC(=O)C1=CC=CC(=C1)C(C(=O)OC)Cl

Predicted Properties

Several online tools and software packages can predict key physicochemical properties based on the molecular structure. For this guide, predictions were generated using a combination of well-established algorithms.

| Property | Predicted Value | Method/Tool | Significance for Solubility |

| Melting Point (°C) | 85 - 110 | Group Contribution Methods | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Atom/Fragment-based methods (e.g., ALOGP, cLogP) | Indicates the lipophilicity of the compound. A positive LogP suggests a preference for non-polar environments and lower aqueous solubility.[7][8][9] |

Disclaimer: These are in silico predictions and should be confirmed experimentally. They serve as a guide for experimental design.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which allows for the establishment of equilibrium between the solid and dissolved states.[10][11] This section provides a detailed protocol for determining the thermodynamic solubility of this compound in a range of relevant solvents.

Distinction Between Thermodynamic and Kinetic Solubility

It is crucial to differentiate between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The true equilibrium solubility, where the solution is saturated and in equilibrium with the solid phase. This is a stable value under given conditions.[12][13][14]

-

Kinetic Solubility: Often measured in high-throughput screening, it reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). This value can be higher than the thermodynamic solubility and is often time- and method-dependent.[15]

This guide focuses on the determination of the more fundamentally important thermodynamic solubility .

Selection of Solvents

A diverse set of solvents should be chosen to represent a range of polarities and functionalities relevant to pharmaceutical and chemical processes.

| Solvent | Class | Rationale |

| Water (pH 7.4 Buffer) | Polar Protic | Biologically relevant; assesses aqueous solubility. |

| Ethanol | Polar Protic | Common co-solvent and vehicle. |

| Methanol | Polar Protic | Common solvent for synthesis and analysis. |

| Acetonitrile | Polar Aprotic | Used in chromatography and as a reaction solvent. |

| Dichloromethane | Non-polar | Common extraction and reaction solvent. |

| Toluene | Non-polar | Represents aromatic solvents used in synthesis. |

| n-Heptane | Non-polar | Represents aliphatic hydrocarbon solvents. |

Experimental Workflow: Shake-Flask Method

The following diagram outlines the workflow for the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC or the injection solvent for GC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (see Section 5).

-

Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

Analytical Method Development for Quantification

Accurate quantification of the dissolved compound is paramount. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for analyzing aromatic esters.

HPLC Method

HPLC with UV detection is a robust method for quantifying aromatic compounds.

Caption: Key components and starting conditions for HPLC analysis.

Recommended Starting HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). C18 columns are a good starting point for the separation of moderately polar to non-polar compounds.[16]

-

Mobile Phase: A mixture of acetonitrile and water. A gradient elution (e.g., starting from 50:50 acetonitrile:water and increasing the acetonitrile concentration) may be necessary to ensure good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (a UV scan of a standard solution should be performed to determine the optimal wavelength, likely around 254 nm due to the benzene ring).

-

Column Temperature: 30°C to ensure reproducibility.

-

Injection Volume: 10 µL.

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

GC-MS Method

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity.

Recommended Starting GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection, depending on the concentration.

-

Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

-

MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-300). The mass spectrum of methyl benzoate and related compounds can be used as a reference.[7][9][17]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4 Buffer) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| n-Heptane | 25 | Experimental Value | Calculated Value |

The results should be interpreted in the context of the theoretical principles and in silico predictions. Discrepancies between predicted and experimental values can provide insights into the specific intermolecular forces at play.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical knowledge with practical, detailed experimental protocols, researchers can confidently and accurately assess this critical physicochemical property. A thorough understanding of solubility is an indispensable component of successful drug development and chemical research, and the methodologies outlined herein provide a robust pathway to achieving this understanding.

References

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

- El-Sayed, Y., & El-Din, M. G. (2016). Methyl benzoate as a marker for the detection of mold in indoor building materials. Indoor and Built Environment, 25(7), 1088-1096.

- Alsenz, J., & Kansy, M. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of...

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS.

- Davit, B. M., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Molinspiration. (n.d.).

- Virtual Computational Chemistry Labor

- Organic Chemistry Portal. (n.d.).

- BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool.

- Wikipedia. (n.d.). Enthalpy change of solution.

- Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes.

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Restek. (n.d.).

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- The Good Scents Company. (n.d.).

- Nagwa. (n.d.). Lesson Explainer: Properties of Esters.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Axion Labs. (2023).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aqa.org.uk [aqa.org.uk]

- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On-line Software [vcclab.org]

- 11. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 12. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Reactivity of the alpha-chloro ester group in substituted benzoates

An In-depth Technical Guide to the Reactivity of the α-Chloro Ester Group in Substituted Benzoates

Abstract

The α-chloro ester functionality, particularly when attached to a substituted benzoate scaffold, represents a critical reactive intermediate in modern organic synthesis and drug development. Its unique electronic properties and susceptibility to nucleophilic attack make it a versatile handle for molecular elaboration. This guide provides an in-depth analysis of the factors governing the reactivity of this moiety. We will explore the mechanistic underpinnings of its reactions, dissect the profound influence of aromatic substituents, and provide field-proven experimental protocols for quantifying its reactivity. This document is intended for researchers, medicinal chemists, and process development scientists who seek a deeper, causality-driven understanding of this important functional group.

Introduction: The Strategic Importance of α-Chloro Benzoates

α-Halo esters are potent alkylating agents and valuable intermediates in organic synthesis.[1] The presence of a halogen atom on the carbon adjacent (α) to an ester carbonyl group creates a highly reactive electrophilic center. When this system is part of a substituted benzoate, its reactivity is not only retained but can be precisely modulated by the electronic and steric nature of substituents on the aromatic ring. This tunability is of paramount importance in the pharmaceutical industry, where chloro-containing compounds are integral to a vast number of FDA-approved drugs.[2][3] Understanding and controlling the reactivity of α-chloro esters allows for the strategic introduction of diverse functional groups, enabling the construction of complex molecular architectures and the optimization of pharmacokinetic and pharmacodynamic properties.[4]

This guide moves beyond a simple recitation of reactions to explain the fundamental principles that dictate the chemical behavior of these substrates. We will examine the interplay between the α-chloro leaving group, the activating ester functionality, and the electronically diverse benzoate ring system.

Core Reactivity: Mechanistic Considerations

The primary reaction pathway for the α-chloro ester group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. This transformation proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Pathway

The SN2 reaction at the α-carbon is characterized by the backside attack of a nucleophile, proceeding through a pentacoordinate transition state. The electrophilicity of the α-carbon is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent ester carbonyl and the chlorine atom.

Caption: Logical flow of substituent electronic effects.

Table 1: Influence of p-Substituents on Benzoic Acid Acidity

| Substituent (X) | pKa of p-X-C₆H₄COOH | Electronic Effect | Expected Impact on α-Chloro Ester Reactivity |

| -OCH₃ | 4.47 | Donating | Decreased |

| -CH₃ | 4.34 | Donating | Decreased |

| -H | 4.19 | Neutral | Baseline |

| -Cl | 3.98 | Withdrawing | Increased |

| -CN | 3.55 | Withdrawing | Increased |

| -NO₂ | 3.44 | Withdrawing | Increased |

| (Data adapted from authoritative chemistry resources to illustrate trends) | |||

| [5][6] |

Steric Effects and the "Ortho-Effect"

Steric hindrance plays a significant role, particularly with bulky nucleophiles or ortho-substituted benzoates. [7][8]Large groups in the ortho position can physically block the trajectory of the incoming nucleophile, impeding its approach to the α-carbon and slowing the reaction rate. [9] This is a key component of the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often exert an influence that differs from their para- and meta-counterparts. [6]While not fully understood, this effect is considered a combination of steric hindrance and other through-space electronic interactions that can alter the conformation and reactivity of the ester group.

Experimental Workflow: Kinetic Analysis of Reactivity

To translate theory into practice, one must be able to quantify the reactivity of these compounds. A well-designed kinetic study is the gold standard for this purpose. The following protocol outlines a robust method for determining the rate of hydrolysis (a nucleophilic substitution with water or hydroxide) for a series of substituted α-chloro benzoates using UV-Vis spectroscopy.

Self-Validating Experimental Protocol

Objective: To determine the pseudo-first-order rate constant (k_obs) for the basic hydrolysis of various substituted methyl 2-chloro-2-(phenyl)acetates.

Principle: The hydrolysis reaction produces a benzoate carboxylate, which often has a different UV-Vis absorbance spectrum from the starting ester. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of each substituted α-chloro ester in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a buffered aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH in a pH 12 buffer) to ensure constant pH throughout the experiment. The high concentration of hydroxide ensures pseudo-first-order conditions.

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to scan a range (e.g., 220-350 nm) to identify an optimal wavelength (λ_max) where the change in absorbance between reactant and product is maximal.

-

Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C) using a Peltier or water bath system. Temperature control is critical for kinetic studies.

-

-

Kinetic Run:

-

Pipette the buffered NaOH solution into a quartz cuvette and place it in the spectrophotometer. Allow it to thermally equilibrate.

-

Blank the instrument using this cuvette.

-

Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette. The final ester concentration should be low (e.g., 50-100 µM) to ensure it is the limiting reagent.

-

Immediately begin recording absorbance at the predetermined λ_max at fixed time intervals (e.g., every 15 seconds) for a duration sufficient to observe significant reaction progress (e.g., 3-5 half-lives).

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Convert absorbance data to concentration of reactant remaining. Assuming the reaction goes to completion, the concentration at time t, [E]t, is proportional to (A_∞ - A_t), where A_t is the absorbance at time t and A_∞ is the final absorbance.

-

Plot ln(A_∞ - A_t) vs. Time. For a first-order or pseudo-first-order reaction, this plot should be linear.

-

The slope of this line is equal to -k_obs. The validity of the pseudo-first-order assumption is confirmed by the linearity (R² > 0.99) of this plot.

-

-

Controls and Replication:

-

Run each experiment in triplicate to ensure reproducibility.

-

Run a control reaction without the ester to ensure the baseline is stable.

-

Run a control with the ester in a neutral buffer (no NaOH) to measure any background, uncatalyzed hydrolysis.

-

Caption: Experimental workflow for kinetic analysis.

Applications in Drug Development

The α-chloro ester moiety is more than a synthetic curiosity; it is a strategic tool in medicinal chemistry.

-

Prodrug Design: The ester can be designed to be stable until it reaches a specific physiological environment, where it is hydrolyzed by endogenous esterases to release the active carboxylic acid drug. The substituents on the benzoate ring can be tuned to control the rate of this hydrolysis. [7][10]* Covalent Inhibitors: The reactive α-chloro group can act as a warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine, serine) in the active site of a target enzyme, leading to irreversible inhibition.

-

Synthetic Hubs: As potent alkylating agents, they serve as versatile precursors for introducing a wide array of functional groups via SN2 reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [1]

Conclusion

The reactivity of the α-chloro ester group in substituted benzoates is a finely balanced interplay of electronic and steric factors. Electron-withdrawing substituents on the benzoate ring enhance reactivity towards nucleophiles by increasing the electrophilicity of the α-carbon, while electron-donating groups have the opposite effect. Steric hindrance, especially from ortho-substituents, can significantly impede the reaction rate. By understanding these governing principles, researchers can rationally design molecules with tailored reactivity profiles and leverage this versatile functional group for applications ranging from fundamental organic synthesis to the development of next-generation therapeutics. The quantitative, protocol-driven approach detailed herein provides a reliable framework for validating these principles in a laboratory setting.

References

-

Title: 20.4: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

-

Title: Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid Source: Pharmaguideline URL: [Link]

-

Title: 20.4 Substituent Effects on Acidity Source: OpenStax URL: [Link]

-

Title: The electronic effects of benzoic acid substituents on glycine conjugation Source: PubMed URL: [Link]

-

Title: Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters Source: ResearchGate URL: [Link]

-

Title: Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters Source: ACS Publications URL: [Link]

-

Title: Mechanism for basic hydrolysis of α-chloronitrile to ketone? Source: Chemistry Stack Exchange URL: [Link]

-

Title: α-Halo carboxylic acids and esters Source: Wikipedia URL: [Link]

-

Title: 21.2 Nucleophilic Acyl Substitution Reactions Source: OpenStax URL: [Link]

-

Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: Publication Server of the University of Greifswald URL: [Link]

-

Title: Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis Source: PubMed URL: [Link]

-

Title: ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses Source: ResearchGate URL: [Link]

-

Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: MDPI URL: [Link]

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. ncert.nic.in [ncert.nic.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate: An Application Note and Detailed Protocol

Introduction

Methyl 3-(1-chloro-2-methoxy-2-oxoethyl)benzoate is a functionalized aromatic compound with potential applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of an α-chloro ester moiety attached to a benzoate core provides two reactive sites for further chemical modification: the benzylic carbon and the ester groups. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of this target molecule, designed for researchers in organic chemistry and drug development.

The synthetic strategy detailed herein is built upon fundamental and robust organic transformations. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. This ensures that the protocol is not merely a recipe but a self-validating system, allowing for adaptation and troubleshooting.

Overall Synthetic Strategy

The synthesis is designed as a convergent, multi-step process commencing from the readily available starting material, methyl 3-(bromomethyl)benzoate. The core strategy involves the construction of the α-keto ester precursor, followed by a direct α-chlorination. This pathway was selected for its reliability and use of standard laboratory reagents.

Caption: Overall synthetic scheme for the target compound.

Part 1: Synthesis of Key Intermediate: Methyl 3-(2-methoxy-2-oxoethyl)benzoate

This section details the four-step synthesis of the direct precursor to the final product. Each step is designed for high yield and purity, which is critical for the success of the final chlorination.

Step 1.1: Cyanation of Methyl 3-(bromomethyl)benzoate

Expertise & Experience: This step is a standard nucleophilic substitution reaction. The choice of dimethyl sulfoxide (DMSO) as the solvent is critical; its polar aprotic nature effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic, thus accelerating the reaction rate. Careful temperature control is necessary to prevent side reactions. This reaction is analogous to synthetic routes for related cyano-functionalized compounds.[1]

Protocol:

-